2-(Oxolan-3-ylmethoxy)oxane, also known as 2-(oxolan-3-ylmethoxy)oxane, is a chemical compound with the molecular formula and a molecular weight of approximately 186.25 g/mol. The structure of this compound features an oxane (tetrahydrofuran) ring, which is a five-membered cyclic ether, and a methoxy group attached to an oxolan (tetrahydrofuran) moiety. The compound has mixed stereochemistry, with no defined stereocenters or E/Z centers, indicating that it may exist in multiple stereoisomeric forms .
The chemical reactivity of 2-(oxolan-3-ylmethoxy)oxane can be characterized by its functional groups. It can undergo:
Although specific biological activities of 2-(oxolan-3-ylmethoxy)oxane are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:
Further research is necessary to elucidate the specific biological effects of this compound.
Synthesis of 2-(oxolan-3-ylmethoxy)oxane typically involves multi-step organic reactions:
The potential applications of 2-(oxolan-3-ylmethoxy)oxane include:
Interaction studies involving 2-(oxolan-3-ylmethoxy)oxane may focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. These studies could reveal:
Several compounds share structural similarities with 2-(oxolan-3-ylmethoxy)oxane. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrahydrofuran | C4H8O | A simple cyclic ether commonly used as a solvent. |
| 2-Methyltetrahydrofuran | C5H10O | Similar structure with an additional methyl group. |
| 1,4-Dioxane | C4H8O2 | A six-membered cyclic ether known for its stability. |
| 2-(Methoxymethyl)tetrahydrofuran | C6H12O3 | Contains both methoxy and oxane functionalities. |
What sets 2-(oxolan-3-ylmethoxy)oxane apart is its specific arrangement of functional groups, which may confer unique chemical reactivity and potential biological activities not found in simpler cyclic ethers or other related compounds.